

Thermodynamic Stability Profile: 3-Chloro-N-ethyl-N-phenylpropanamide

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Compound of Interest

Compound Name: 3-chloro-N-ethyl-N-phenylpropanamide
CAS No.: 100129-45-1
Cat. No.: B1621648

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CAS: 100129-45-1 Formula: C₁₁H₁₄ClNO Molecular Weight: 227.69 g/mol Physical State: Liquid (at ambient conditions)

Executive Summary

3-chloro-N-ethyl-N-phenylpropanamide acts as a "masked" acrylamide. While the amide bond itself possesses high thermodynamic stability typical of N,N-disubstituted amides (

), the molecule is kinetically labile due to the

-chloro substituent.

The thermodynamic destiny of this molecule is governed by two competing vectors:

- **-Elimination (Dominant):** The loss of HCl to form N-ethyl-N-phenylacrylamide. This is the thermodynamic sink, driven by the formation of a conjugated

-system.

- Hydrolysis (Secondary): Cleavage of the amide bond to yield 3-chloropropanoic acid and N-ethylaniline. This pathway is kinetically slower and requires specific acid/base catalysis.

Stability Verdict: Metastable at room temperature. High susceptibility to E1cB elimination in the presence of weak bases or elevated temperatures (

).

Thermodynamic & Mechanistic Analysis

The Elimination Manifold (The "Killer" Pathway)

The most critical stability concern is the transformation into N-ethyl-N-phenylacrylamide.

- Mechanism: The carbonyl group acidifies the α -protons (). Even weak bases can deprotonate this position, leading to an E1cB (Elimination Unimolecular conjugate Base) mechanism. The chloride ion () is an excellent leaving group (), facilitating the collapse of the enolate to the conjugated alkene.
- Thermodynamic Driving Force: The reaction is driven by entropy (release of HCl gas or salt formation) and enthalpy (formation of a conjugated acrylamide system).
- Trigger: Basic pH (), nucleophilic solvents (Pyridine, DMF), or thermal stress.

The Hydrolysis Manifold

Hydrolysis is thermodynamically favorable but kinetically inhibited by the steric bulk of the N-ethyl and N-phenyl groups.

- Electronic Effect: The N-phenyl group withdraws electron density from the nitrogen lone pair via resonance, making the carbonyl carbon more electrophilic than in dialkyl amides. However, this also reduces the basicity of the nitrogen, making the leaving group (N-

ethylaniline) less basic, which paradoxically stabilizes the transition state for alkaline hydrolysis compared to aliphatic amides.

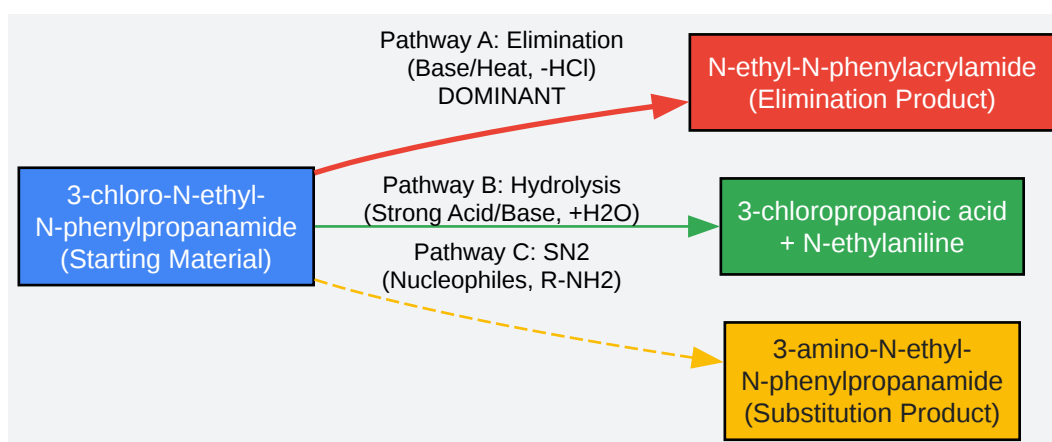
- Steric Effect: The tertiary nitrogen (N-ethyl-N-phenyl) creates significant steric hindrance, blocking the approach of water or hydroxide ions to the carbonyl center.

Quantitative Stability Factors (Relative)

Parameter	Value / Trend	Implication
C-Cl Bond Strength	~80 kcal/mol	Weakest link; susceptible to heterolysis.
Amide Resonance	~15-20 kcal/mol	Provides core structural integrity against spontaneous cleavage.
Leaving Group ()	Excellent	Facilitates both Elimination and Substitution ().
Leaving Group ()	Poor	Inhibits hydrolysis; requires protonation (Acid Catalysis).

Degradation Pathways Visualization

The following diagram illustrates the competing degradation pathways. The Elimination pathway is the primary risk during storage and handling.



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Figure 1: Divergent degradation pathways. Pathway A (Red) represents the primary thermodynamic instability.

Experimental Protocols for Stability Assessment

Accelerated Stability Assay (HPLC)

To rigorously determine the shelf-life and degradation kinetics, use the following self-validating HPLC protocol.

Objective: Quantify the rate of elimination vs. hydrolysis.

Instrument Parameters:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Acrylamide).

Protocol:

- Standard Preparation: Prepare a 1 mg/mL stock of the 3-chloro compound in anhydrous ACN.
- Stress Conditions:
 - Control: Store at 4°C.
 - Thermal: Incubate at 40°C for 48 hours.
 - Base Stress: Add 1 eq. Triethylamine (TEA) to a chemically inert solvent (DCM) aliquot.

- Analysis: Inject 5 μ L.
 - Retention Time Logic: The Acrylamide product (elimination) will be less polar and elute later than the hydrolysis products but likely close to the parent due to loss of HCl. The Hydrolysis product (N-ethylaniline) will have a distinct UV spectrum and retention time.
- Calculation:

Storage & Handling Recommendations

Based on the thermodynamic profile, strict adherence to these conditions is required to prevent "Pathway A" (Elimination):

- pH Control: Absolute avoidance of basic impurities. Glassware should be acid-washed or neutral.
- Temperature: Store at -20°C . The activation energy () for elimination is moderate; ambient storage will lead to slow titer loss (approx. 1-5% per month depending on purity).
- Solvent Choice: Avoid protic solvents (MeOH, EtOH) which can facilitate solvolysis. Store neat or in anhydrous DCM/Toluene.

References

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